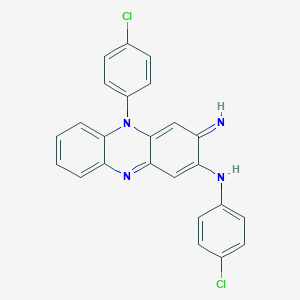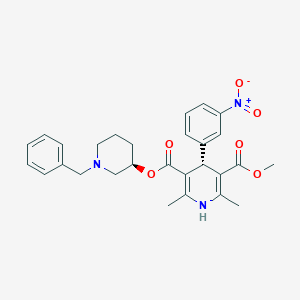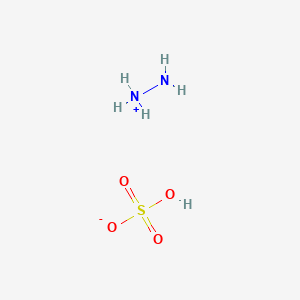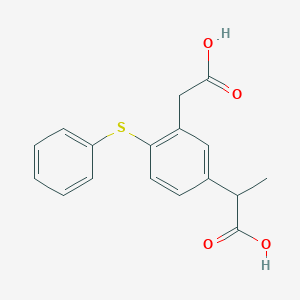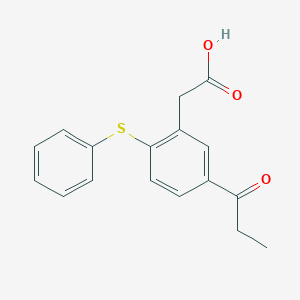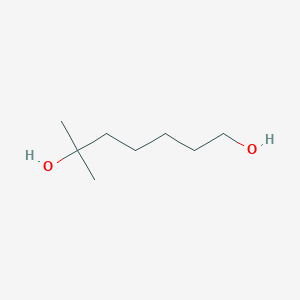
6-Methylheptane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptane-1,6-diol is a chemical compound that belongs to the class of aliphatic diols. It is also known as 6-methyl-1,6-heptanediol or MHHD. This compound has been studied for its potential applications in various fields, including scientific research, pharmaceuticals, and industrial processes. In
Mécanisme D'action
The mechanism of action of 6-Methylheptane-1,6-diol is not well understood. However, it has been reported to inhibit the growth of certain cancer cells by inducing apoptosis, which is a programmed cell death. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Effets Biochimiques Et Physiologiques
6-Methylheptane-1,6-diol has been reported to exhibit low toxicity in animal studies. It has been reported to be metabolized in the liver and excreted in the urine. However, the long-term effects of this compound on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methylheptane-1,6-diol in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 6-Methylheptane-1,6-diol. One potential direction is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the synthesis of new dendritic polymers based on 6-Methylheptane-1,6-diol for drug delivery and imaging applications. Additionally, the study of the mechanism of action and the long-term effects of this compound on human health is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 6-Methylheptane-1,6-diol can be achieved through the reaction of 6-methylhept-5-en-2-one with lithium aluminum hydride in diethyl ether. This method has been reported in the literature with a yield of 60%. Another method involves the reaction of 6-methylhept-5-en-2-one with sodium borohydride in methanol, which yields 6-Methylheptane-1,6-diol with a yield of 80%. These methods are relatively simple and efficient, making them suitable for industrial-scale production.
Applications De Recherche Scientifique
6-Methylheptane-1,6-diol has been studied for its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been reported to exhibit antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. Additionally, 6-Methylheptane-1,6-diol has been used as a starting material for the synthesis of dendritic polymers, which have potential applications in drug delivery and imaging.
Propriétés
Numéro CAS |
5392-57-4 |
|---|---|
Nom du produit |
6-Methylheptane-1,6-diol |
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
6-methylheptane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-8(2,10)6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
Clé InChI |
XICLOMYOBVKLTR-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCO)O |
SMILES canonique |
CC(C)(CCCCCO)O |
Synonymes |
6-Methylheptane-1,6-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
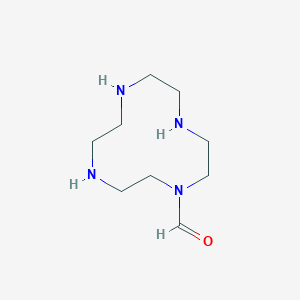
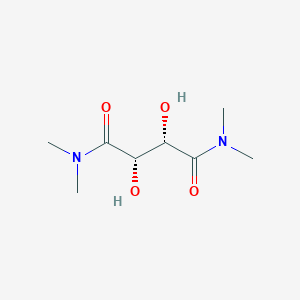
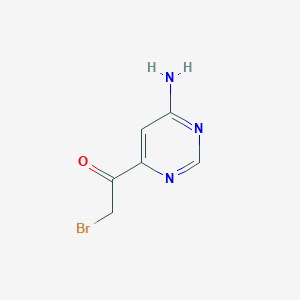
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
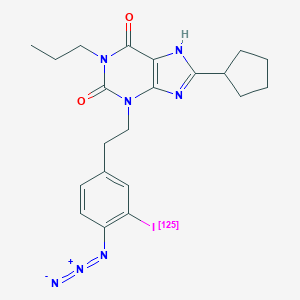
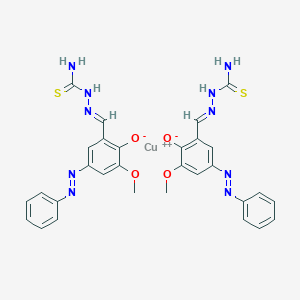
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
